N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride

Description

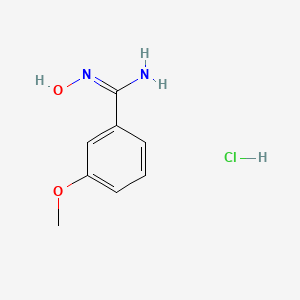

N'-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride is a substituted benzene derivative characterized by a methoxy group (-OCH₃) at the 3-position and a hydroxycarboximidamide (-C(=NH)NHOH) group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C8H11ClN2O2 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-7-4-2-3-6(5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |

InChI Key |

FZAOZIAFESTUQD-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)/C(=N\O)/N.Cl |

Canonical SMILES |

COC1=CC=CC(=C1)C(=NO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This oxime is then converted to the desired carboximidamide through a series of steps involving reduction and subsequent reaction with hydrochloric acid .

Industrial Production Methods

Industrial production methods for N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Variations

The compound’s closest analogs, identified via structural similarity scoring (), include:

| Compound Name | Substituent Position/Group | Similarity Score | CAS Number | Key Features |

|---|---|---|---|---|

| 3-Methoxybenzamidine hydrochloride | 3-OCH₃, amidine | 1.00 | 57075-83-9 | Same core structure; amidine vs. carboximidamide |

| 2-Methoxybenzimidamide hydrochloride | 2-OCH₃, carboximidamide | 0.92 | 18637-00-8 | Methoxy at 2-position; identical functional group |

| 2-Ethoxybenzimidamide hydrochloride | 2-OC₂H₅, carboximidamide | 0.92 | 38148-63-9 | Ethoxy substitution; altered lipophilicity |

| 4-Hydroxybenzamidine hydrochloride | 4-OH, amidine | 0.91 | 5071-96-5 | Hydroxy vs. methoxy; polar interaction differences |

Key Observations :

- Positional Isomerism : Shifting the methoxy group from the 3- to 2-position (e.g., 2-methoxybenzimidamide hydrochloride) reduces similarity by 8%, likely due to steric or electronic effects on molecular recognition .

- Functional Group Impact : Replacing the carboximidamide with an amidine group (3-methoxybenzamidine hydrochloride) retains full structural similarity but may alter hydrogen-bonding capacity and metal chelation properties .

Pharmacological and Functional Comparisons

Antioxidant Activity

Hydroxamic acid derivatives, such as those in (e.g., compounds 6–10), exhibit antioxidant properties via radical scavenging (DPPH assay) and lipid peroxidation inhibition. While N'-hydroxy-3-methoxybenzenecarboximidamide hydrochloride lacks direct data, its N-hydroxy group may similarly quench free radicals, though the methoxy substituent’s electron-donating effect could modulate reactivity .

Dopaminergic Modulation

Lobelane analogs with methoxy substituents (, e.g., GZ-273B/C) inhibit dopamine uptake at vesicular monoamine transporters. The target compound’s methoxy group may confer analogous π-π interactions with aromatic residues in transporter proteins, though its carboximidamide group differs from lobelane’s piperidine scaffold .

Toxicity Profiles

o-Dianisidine dihydrochloride (), a dihydrochloride salt with methoxy groups, demonstrates respiratory toxicity. This highlights the need to evaluate hydrochloride salts for tissue irritation, though the target compound’s single hydrochloride and distinct functional groups may mitigate such effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.